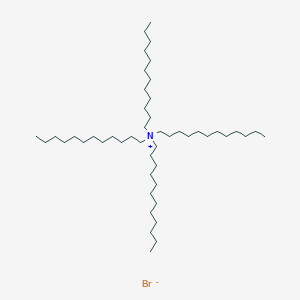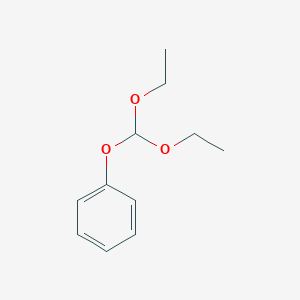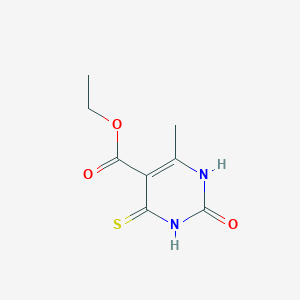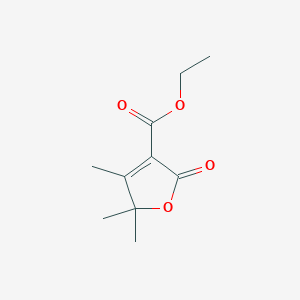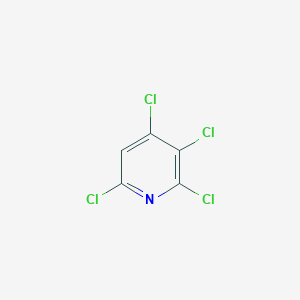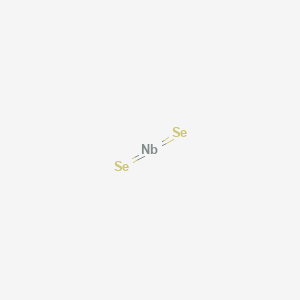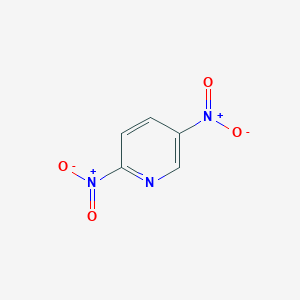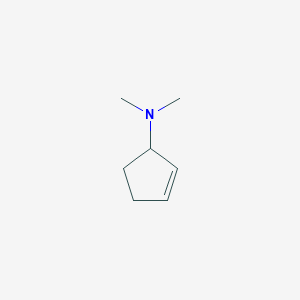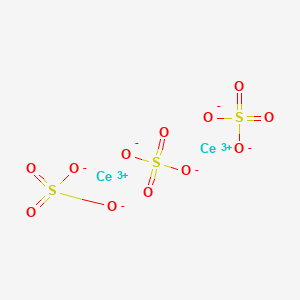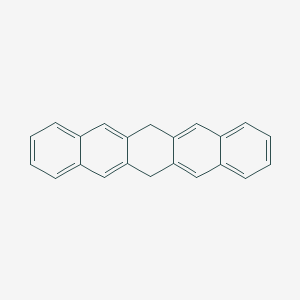
6,13-Dihydropentacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,13-Dihydropentacene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a derivative of pentacene, characterized by the addition of hydrogen atoms at the 6 and 13 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6,13-Dihydropentacene can be synthesized through the reduction of pentacene-6,13-dione using reducing agents such as tin(II) chloride and hydrochloric acid in solvents like dimethylformamide or acetone . The reaction typically occurs at low temperatures to prevent the oxidation of the product.
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up. The key is to maintain controlled reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 6,13-Dihydropentacene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form pentacene-6,13-dione.
Reduction: Further reduction can lead to the formation of tetrahydropentacenes.
Substitution: Various substituents can be introduced at the 6 and 13 positions to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents like tin(II) chloride and hydrochloric acid are used.
Substitution: Reagents such as organolithium compounds are employed for introducing substituents.
Major Products:
Oxidation: Pentacene-6,13-dione.
Reduction: Tetrahydropentacenes.
Substitution: Various substituted pentacene derivatives.
Wissenschaftliche Forschungsanwendungen
6,13-Dihydropentacene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other pentacene derivatives.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential in drug development.
Wirkmechanismus
The mechanism of action of 6,13-dihydropentacene involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes. For instance, in organic electronics, its π-conjugated electronic structure plays a crucial role in charge transport properties .
Vergleich Mit ähnlichen Verbindungen
Pentacene: The parent compound, known for its high charge mobility.
Tetrahydropentacenes: Reduced forms with different electronic properties.
Substituted Pentacenes: Compounds with various substituents at the 6 and 13 positions.
Uniqueness: 6,13-Dihydropentacene is unique due to its intermediate oxidation state, which allows it to participate in a variety of chemical reactions. Its ability to be further reduced or substituted makes it a versatile compound for research and industrial applications .
Eigenschaften
IUPAC Name |
6,13-dihydropentacene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZIMMWYSCVVFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2CC4=CC5=CC=CC=C5C=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

